molecular formula C19H23N3O3 B5567551 (1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5567551
M. Wt: 341.4 g/mol
InChI Key: UWJNEPUCFNNJJW-LSDHHAIUSA-N
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Description

(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the isoindole moiety and the final functionalization to achieve the desired compound. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.2.2]nonane derivatives and isoindole-containing molecules. These compounds share structural features but may differ in their functional groups and stereochemistry.

Uniqueness

What sets (1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one apart is its specific combination of a diazabicyclo[3.2.2]nonane core with an isoindole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-20-15-7-6-14(18(20)24)11-22(12-15)17(23)8-9-21-10-13-4-2-3-5-16(13)19(21)25/h2-5,14-15H,6-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJNEPUCFNNJJW-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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